1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
Properties
IUPAC Name |
7-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O4S/c1-10-5-15(22-16(20-10)18-9-19-22)26-12-7-21(8-12)27(23,24)14-6-11(17)3-4-13(14)25-2/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKPWRKKEAVZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Methoxy group : Influences solubility and receptor binding.
- Sulfonyl group : Involved in strong interactions with target proteins.
- Azetidine ring : Provides structural stability.
Molecular Formula
The molecular formula for this compound is .
IUPAC Name
The IUPAC name is 1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The fluorine and methoxy groups enhance the binding affinity to these targets, while the sulfonyl group facilitates the formation of strong interactions with proteins.
Target Proteins
Research indicates that this compound may interact with:
- Kinases : Involved in signaling pathways that regulate cell growth and survival.
- Receptors : Potentially modulating neurotransmitter systems.
Anticancer Activity
Preliminary studies suggest that 1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine exhibits anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Study: In Vitro Efficacy
A study evaluated the compound's cytotoxic effects on human non-small cell lung cancer (A549) cells. The results indicated a concentration-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine | 3.0 ± 0.15 | Induces apoptosis via mitochondrial pathways |
| 5-Fluorouracil (control) | 4.98 ± 0.41 | Antimetabolite action |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies reported significant inhibition against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.50 µg/mL |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Estimated based on constituent fragments.
†Calculated from molecular formulas in evidence.
‡Patented derivatives with complex substituents.
Key Observations:
Core Heterocycles: The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core is distinct from pyrazolo[1,5-a]pyrimidinones (e.g., MK66) but shares similarities with patented kinase inhibitors .
Substituent Effects :
- The 5-fluoro-2-methoxybenzenesulfonyl group in the target compound differs from the trifluoromethyl (CAS: 198953-53-6) or methanesulfonyl (EP 1,808,168 B1) groups, which may influence solubility and target binding .
- The 5-methyl substitution on the triazolopyrimidine ring is conserved in CAS: 198953-53-6, suggesting a role in stabilizing the heterocyclic core .
Preparation Methods
Chlorination of 2-Methoxy-5-Fluorouracil
2-Methoxy-5-fluorouracil is treated with phosphorus oxychloride (POCl₃) in toluene at 105–110°C for 3 hours, yielding 2-methoxy-4-chloro-5-fluoropyrimidine.
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 105–110°C |
| Reaction Time | 3 hours |
| Acid Binding Agent | Triethylamine (1.8 eq) |
Hydrazinolysis to Form Triazolopyrimidine
The chlorinated intermediate is reacted with hydrazine hydrate (2 eq) at 25°C for 12 hours, producing 2-methoxy-4-hydrazino-5-fluoropyrimidine. Cyclization with acetic anhydride forms the triazolo[1,5-a]pyrimidine ring.
Coupling of Components
Sulfonylation of Azetidine
The 3-hydroxyazetidine intermediate is sulfonylated with 5-fluoro-2-methoxybenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.
Reaction Profile
Etherification with Triazolopyrimidine
The sulfonylated azetidine undergoes nucleophilic substitution with 5-methyl-triazolo[1,5-a]pyrimidin-7-ol under basic conditions (K₂CO₃, DMF, 80°C).
| Parameter | Condition |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Critical Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic routes for 1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Preparation of the azetidine core via nucleophilic substitution between 5-fluoro-2-methoxybenzenesulfonyl chloride and azetidine in the presence of a base (e.g., triethylamine) .
- Step 2 : Coupling the azetidine intermediate with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol under Mitsunobu conditions (using DIAD and triphenylphosphine) or SN2 displacement .
Methodological Note : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) to minimize side reactions like sulfonate hydrolysis. Monitor purity via HPLC at each step .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- NMR : Confirm sulfonyl group placement (δ 7.5–8.5 ppm for aromatic protons) and azetidine ring geometry (δ 3.5–4.5 ppm for CH2 groups) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]+) with theoretical mass (C17H17FN4O5S: 432.09 g/mol) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the triazolopyrimidine-azetidine linkage .
Q. What are the defining structural features impacting this compound’s reactivity?
- Electron-Withdrawing Groups : The sulfonyl moiety enhances electrophilicity, facilitating nucleophilic substitutions .
- Azetidine Ring Strain : The 3-membered ring increases reactivity in ring-opening reactions, useful for derivatization .
- Triazolopyrimidine Core : The fused heterocycle provides π-π stacking potential for target binding .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase Inhibition Assays : Use fluorescence polarization (FP) to measure IC50 against kinases like CDK or EGFR .
- Cellular Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC50 values .
- Solubility/Permeability : Employ PAMPA or Caco-2 models to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Modify Substituents : Replace the 5-methyl group on the triazolopyrimidine with bulkier groups (e.g., ethyl, isopropyl) to enhance hydrophobic interactions with targets .
- Azetidine Ring Expansion : Test pyrrolidine or piperidine analogs to reduce ring strain and improve metabolic stability .
- Sulfonyl Group Replacement : Substitute with phosphonate or carbonyl groups to alter electronic properties and binding kinetics .
Q. What computational methods aid in predicting binding modes and off-target effects?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfonyl-azetidine linkage .
- Machine Learning : Train models on PubChem BioAssay data to predict off-target interactions (e.g., hERG channel inhibition) .
Q. How can researchers resolve contradictions in reported biological data?
- Validate Assay Conditions : Replicate studies with standardized cell lines (e.g., ATCC-certified HeLa) and control compounds .
- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if FP data conflicts .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. What strategies improve synthetic yield during scale-up?
- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., sulfonylation) and reduce byproducts .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings during triazolopyrimidine synthesis .
- DoE (Design of Experiments) : Use factorial design to optimize solvent ratios (e.g., DCM:MeOH) and reaction times .
Q. How can researchers address poor in vitro-to-in vivo translation of activity?
- PK/PD Modeling : Integrate rat pharmacokinetic data (t1/2, Cmax) with in vitro EC50 to predict efficacious doses .
- Prodrug Design : Introduce ester or phosphate groups to enhance solubility and oral bioavailability .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C) to track compound accumulation in target organs .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target kinases upon compound binding .
- Click Chemistry : Incorporate alkyne tags into the azetidine ring for pull-down assays and proteomic profiling .
- CRISPR-Cas9 Knockout : Confirm on-target effects by comparing activity in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
